7-(trifluoromethyl)quinoline-4-thiol

Catalog No.
S8079861
CAS No.
M.F
C10H6F3NS
M. Wt
229.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(trifluoromethyl)quinoline-4-thiol

Product Name

7-(trifluoromethyl)quinoline-4-thiol

IUPAC Name

7-(trifluoromethyl)quinoline-4-thiol

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)

InChI Key

DBWDEWRMEKXOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S

Isomeric SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S

7-(Trifluoromethyl)quinoline-4-thiol is an organic compound characterized by the molecular formula C10H6F3NSC_{10}H_6F_3NS and a molecular weight of 229.22 g/mol. This compound features a quinoline ring substituted with a trifluoromethyl group at the 7-position and a thiol group at the 4-position. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and biological activity. The presence of the thiol group allows for various

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which can further participate in various reactions.
  • Reduction: This compound can be reduced to yield corresponding thiolates, which are useful intermediates in organic synthesis.
  • Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions, allowing for the introduction of other functional groups into the molecule.

Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .

Research indicates that 7-(trifluoromethyl)quinoline-4-thiol exhibits significant biological activity. It has been utilized in studies investigating lipid metabolism, particularly in understanding how high-density lipoprotein particles are generated by cholesteryl ester transfer protein. Its unique structure allows it to interact with various biological targets, influencing enzyme activities and metabolic pathways. Furthermore, its potential applications extend to pharmacology, where it may serve as a lead compound for developing new therapeutic agents .

The synthesis of 7-(trifluoromethyl)quinoline-4-thiol typically involves several methods:

  • Trifluoromethylation: This process introduces the trifluoromethyl group into the quinoline structure using specialized trifluoromethylating agents.
  • Thiol Introduction: The thiol group can be introduced through various methods, including nucleophilic substitution reactions where a suitable leaving group is replaced by a thiol moiety.
  • Catalytic Methods: Industrial synthesis may utilize catalysts to enhance reaction efficiency and yield.

These methods are optimized to ensure high purity and yield of the final product, which is crucial for both research and industrial applications .

7-(Trifluoromethyl)quinoline-4-thiol finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: The compound is used to explore mechanisms related to lipid metabolism and enzyme interactions.
  • Industrial Use: It acts as a catalyst in organic synthesis reactions, facilitating various chemical transformations .

Interaction studies involving 7-(trifluoromethyl)quinoline-4-thiol have revealed its ability to modulate biological pathways through its functional groups. The thiol moiety participates in redox reactions, while the trifluoromethyl group enhances binding affinity to certain molecular targets. These interactions are critical for understanding its role in biochemical processes and potential therapeutic uses .

Several compounds share structural similarities with 7-(trifluoromethyl)quinoline-4-thiol, including:

  • 3-(Trifluoromethyl)pyridine-2-thiol
  • 4-Mercaptopyridine
  • 2-Mercaptopyrimidine

Comparison Table

Compound NameStructural FeaturesUnique Properties
7-(Trifluoromethyl)quinoline-4-thiolQuinoline ring, trifluoromethyl group, thiol groupEnhanced lipophilicity and distinct biological activity
3-(Trifluoromethyl)pyridine-2-thiolPyridine ring with trifluoromethyl and thiol groupsDifferent ring structure affects reactivity
4-MercaptopyridinePyridine ring with a single thiol groupLacks trifluoromethyl enhancement
2-MercaptopyrimidinePyrimidine ring with a thiol groupDifferent nitrogen positioning alters properties

The uniqueness of 7-(trifluoromethyl)quinoline-4-thiol lies in its combination of the quinoline structure with both trifluoromethyl and thiol groups, imparting distinct chemical reactivity and biological functions not found in the other compounds listed .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

229.01730486 g/mol

Monoisotopic Mass

229.01730486 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-28-2023

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